![molecular formula C5H13Cl3Si2 B14713502 Trichloro[2-(trimethylsilyl)ethyl]silane CAS No. 18157-34-1](/img/structure/B14713502.png)
Trichloro[2-(trimethylsilyl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro[2-(trimethylsilyl)ethyl]silane: is an organosilicon compound with the molecular formula C5H13Cl3Si2. This compound is characterized by the presence of both trichlorosilane and trimethylsilyl groups, making it a versatile reagent in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro[2-(trimethylsilyl)ethyl]silane can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process involves the following steps:
Reaction of 2-(trimethylsilyl)ethanol with trichlorosilane: This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by distillation under reduced pressure to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Trichloro[2-(trimethylsilyl)ethyl]silane undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous solvents such as toluene or dichloromethane
Major Products Formed:
Silanols: Formed through hydrolysis
Substituted Silanes: Formed through nucleophilic substitution
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Groups: Trichloro[2-(trimethylsilyl)ethyl]silane is used as a protecting group for alcohols and amines in organic synthesis.
Cross-Coupling Reactions: It serves as a reagent in cross-coupling reactions to form carbon-silicon bonds.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Biocompatible Materials: It is used in the synthesis of biocompatible materials for medical implants and devices.
Industry:
Silicone Production: this compound is a precursor in the production of silicones and siloxanes used in various industrial applications.
Surface Modification: It is used to modify surfaces to make them hydrophobic or to introduce functional groups.
Mecanismo De Acción
Mechanism: The mechanism of action of trichloro[2-(trimethylsilyl)ethyl]silane involves the formation of reactive intermediates such as silyl cations or silanols. These intermediates can undergo further reactions to form stable products.
Molecular Targets and Pathways:
Silylation: The compound targets hydroxyl and amino groups, converting them into silyl ethers or silyl amines.
Cross-Coupling: It participates in cross-coupling reactions to form carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds.
Comparación Con Compuestos Similares
Ethyltrichlorosilane: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: Contains a trimethylsilyl group but lacks the ethyl and trichlorosilane components.
Trichlorosilane: Contains trichlorosilane but lacks the ethyl and trimethylsilyl groups.
Uniqueness: Trichloro[2-(trimethylsilyl)ethyl]silane is unique due to the presence of both trichlorosilane and trimethylsilyl groups, which provide it with versatile reactivity and applications in various fields.
Propiedades
Número CAS |
18157-34-1 |
|---|---|
Fórmula molecular |
C5H13Cl3Si2 |
Peso molecular |
235.7 g/mol |
Nombre IUPAC |
trichloro(2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C5H13Cl3Si2/c1-9(2,3)4-5-10(6,7)8/h4-5H2,1-3H3 |
Clave InChI |
CKRZAXVTMKYCTE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)
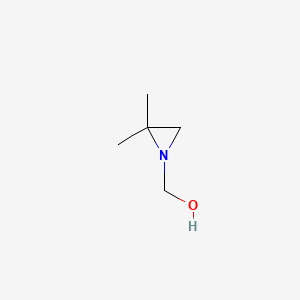
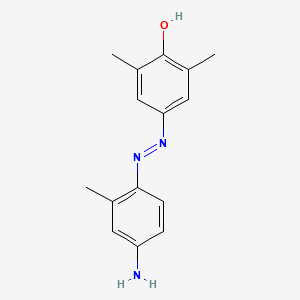
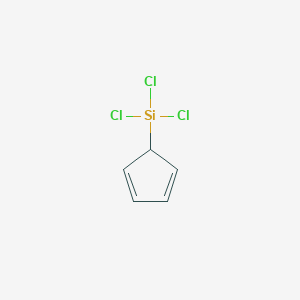

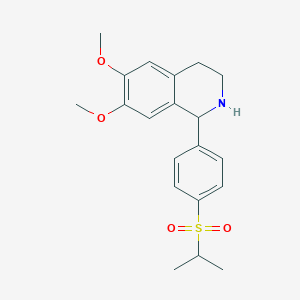

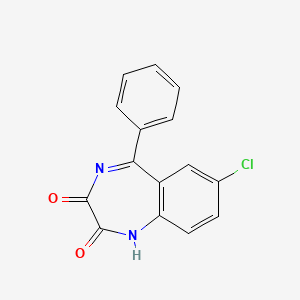

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

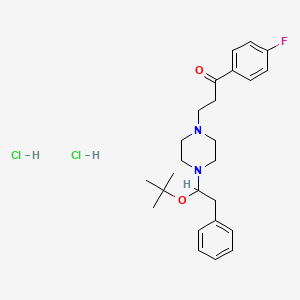
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
